Trans sodium crocetinate

Catalog No.
S545717
CAS No.
591230-99-8
M.F
C20H22Na2O4
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trans sodium crocetinate

CAS Number

591230-99-8

Product Name

Trans sodium crocetinate

IUPAC Name

disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Molecular Formula

C20H22Na2O4

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;

InChI Key

RMDMBHQVNHQDDD-VFWKRBOSSA-L

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+]

solubility

Soluble in DMSO

Synonyms

Trans-crocetinate sodium; Trans-crocetin sodium; Transcrocetin sodium; Sodium crocetinate; Trans-crocetinate sodium; TSC; NSC 407300; Crocetin.

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C.[Na+].[Na+]

The exact mass of the compound Trans sodium crocetinate is 328.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Trans sodium crocetinate (TSC, CAS 591230-99-8) is a synthetic, water-soluble bipolar trans-carotenoid salt and a first-in-class oxygen diffusion-enhancing compound (ODEC) [1]. Unlike traditional vasodilators or artificial blood substitutes that alter hemodynamics or oxygen-carrying capacity, TSC operates via a distinct biophysical mechanism: it modifies the hydrogen-bonded structure of water in blood plasma, decreasing resistance to oxygen transport and facilitating rapid oxygen offloading to hypoxic tissues [2]. This distinct mechanism of action makes it a critical pharmacological tool and precursor for research in ischemic stroke, hemorrhagic shock, radiosensitization of hypoxic solid tumors, and severe hypoxemia [1].

Substituting trans sodium crocetinate with crude saffron extracts (crocins), free crocetin, or mixed-isomer crocetinate salts severely compromises experimental reproducibility and formulation viability [1]. Free crocetin exhibits extremely poor aqueous solubility (approximately 1.24 µg/mL), rendering it incompatible with standard intravenous delivery systems and physiological aqueous assays without the use of confounding co-solvents [1]. Furthermore, isomeric purity is not merely a quality metric but a functional prerequisite; the cis-isomer of crocetinate lacks oxygen diffusion-enhancing activity and, critically, actively antagonizes the trans-isomer, negating its biophysical effects in plasma once a certain threshold is reached [2]. Consequently, procuring high-purity trans-sodium crocetinate is mandatory for reproducible efficacy in hypoxia and ischemia models [2].

Aqueous Solubility and Intravenous Formulation Viability

Free crocetin is notoriously difficult to formulate for in vivo studies due to its extremely low aqueous solubility of 1.238 µg/mL[1]. In contrast, the synthesis of trans-sodium crocetinate yields a highly processable salt that achieves a nearly 20-fold improvement in baseline water solubility and becomes highly soluble in slightly alkaline aqueous solutions (pH 6.5-8.5) [2]. This dramatic enhancement eliminates the need for harsh organic co-solvents, allowing for the direct preparation of stable, injectable aqueous formulations for intravenous administration in preclinical models[1].

Evidence DimensionAqueous Solubility
Target Compound DataHighly soluble in slightly alkaline aqueous solutions (pH 6.5-8.5) / ~24.2 µg/mL in pure water
Comparator Or BaselineFree crocetin (1.238 µg/mL)
Quantified Difference~19.5-fold improvement in baseline water solubility and full solubility in slightly alkaline buffers
ConditionsAqueous solution at 25°C / pH 6.5-8.5

Enables the preparation of stable, solvent-free intravenous formulations critical for reproducible in vivo dosing.

Isomeric Antagonism and Strict Purity Requirements

The therapeutic mechanism of crocetinate relies entirely on its specific geometric configuration. While the trans-isomer effectively increases the diffusivity of oxygen through blood plasma by structuring water molecules, the cis-isomer is completely inactive [1]. More importantly, quantitative diffusion studies demonstrate that the presence of the cis-isomer actively negates the oxygen diffusion-enhancing effects of the trans-isomer once a concentration threshold is passed [1]. Therefore, procuring an unpurified mixture of cis/trans isomers results in a self-antagonizing formulation that fails to improve tissue oxygenation.

Evidence DimensionOxygen Diffusivity Enhancement
Target Compound DataSustained, dose-dependent increase in oxygen diffusivity
Comparator Or BaselineCis/trans isomeric mixture
Quantified DifferenceThe cis-isomer negates the diffusion enhancement of the trans-isomer at elevated concentrations
ConditionsPlasma oxygen diffusion assay

Dictates the strict procurement of high-purity >98% trans-isomer to prevent assay failure or negated efficacy in hypoxia models.

Radiosensitization Efficacy in Hypoxic Glioblastoma Models

Hypoxic regions within solid tumors severely limit the efficacy of standard radiation and chemotherapy. In a rat model of hypoxic glioblastoma, the addition of trans-sodium crocetinate to standard temozolomide and radiotherapy significantly improved therapeutic outcomes[1]. At 30 days post-implantation, the mean tumor size in the TSC-augmented group was reduced to 18.9 ± 6.6 mm², compared to 35.8 ± 5.1 mm² in the group receiving only temozolomide and radiation [1]. Furthermore, mean survival was extended from 29.4 days to 39.8 days, demonstrating TSC's potent utility as an oxygenating radiosensitizer [1].

Evidence DimensionMean Tumor Size and Survival Time
Target Compound Data18.9 ± 6.6 mm² tumor size; 39.8 ± 6 days survival
Comparator Or BaselineTemozolomide + Radiotherapy alone (35.8 ± 5.1 mm² tumor size; 29.4 ± 4.4 days survival)
Quantified Difference47% reduction in tumor size and 35% increase in mean survival time
ConditionsRat C6 glioma hypoxic tumor model, 30 days post-implantation

Validates the compound as a highly effective adjuvant for overcoming hypoxia-induced chemo- and radio-resistance in solid tumor research.

Survival Extension in Acute Hypoxia and Lung Injury Models

Trans-sodium crocetinate is highly effective at mitigating systemic hypoxia without altering hemodynamics. In a normobaric closed hypoxia mouse model, administration of TSC significantly prolonged survival times in a dose-dependent manner compared to untreated controls [1]. High-dose TSC extended survival time by 32.30%, effectively reversing hypoxia-induced biochemical abnormalities, suppressing reactive oxygen species (ROS) accumulation, and ameliorating lung histopathological damage [1].

Evidence DimensionHypoxia Survival Time Extension
Target Compound Data32.30% extension in survival time
Comparator Or BaselineUntreated control in normobaric closed hypoxia
Quantified Difference32.30% increase in survival duration
ConditionsNormobaric closed hypoxia mouse model

Provides a reliable, quantitative benchmark for researchers selecting a positive control in acute respiratory distress and severe hypoxemia models.

Preclinical Oncology and Radiosensitization Assays

Because trans-sodium crocetinate specifically targets the hypoxic microenvironment of solid tumors by physically enhancing oxygen diffusion through plasma, it is a highly effective procurement choice for radiosensitization studies [1]. Its ability to reduce tumor size by 47% when combined with standard chemoradiation makes it an essential tool for modeling glioblastoma and other hypoxia-resistant cancers [1].

Ischemia-Reperfusion Injury and Stroke Modeling

In models of occlusive and hemorrhagic stroke, standard oxygenation therapies often fail to penetrate the ischemic penumbra due to restricted blood flow. TSC's distinct mechanism—structuring water to lower oxygen diffusion resistance—allows it to deliver oxygen to these restricted tissues without requiring increased perfusion [2]. High-purity trans-isomer procurement ensures reproducible reduction of perihematomal cellular injury and infarct volume in these critical neuroprotection assays [2].

Formulation of Intravenous Oxygen-Enhancing Therapeutics

The nearly 20-fold improvement in aqueous solubility of TSC compared to free crocetin makes it a highly practical chemical form for formulation scientists developing intravenous treatments for acute respiratory distress syndrome (ARDS) or severe hypoxemia [3]. Its high solubility in slightly alkaline buffers enables the creation of stable, solvent-free IV bolus injections required for rapid clinical intervention[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Exact Mass

372.13134774 g/mol

Monoisotopic Mass

372.13134774 g/mol

Heavy Atom Count

26

Appearance

Orange to red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YP57637WMX

Pharmacology

Trans Sodium Crocetinate is the sodium salt of the trans-isomer of the carotenoid crocetin with potential antihypoxic and radiosensitizing activities. Trans sodium crocetinate (TSC) increases the diffusion rate of oxygen in aqueous solutions such as from plasma to body tissue. The agent has been shown to increase available oxygen during hypoxic and ischemic conditions that may occur in hemorrhage, vascular and neurological disorders, and in the tumor microenvionment.

Wikipedia

Transcrocetinate sodium

Dates

Last modified: 08-15-2023
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12: Kyriakoudi A, O'Callaghan YC, Galvin K, Tsimidou MZ, O'Brien NM. Cellular Transport and Bioactivity of a Major Saffron Apocarotenoid, Picrocrocin (4-(β-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde). J Agric Food Chem. 2015 Oct 7;63(39):8662-8. doi: 10.1021/acs.jafc.5b03363. PubMed PMID: 26340688.
13: Kyriakoudi A, Tsimidou MZ, O'Callaghan YC, Galvin K, O'Brien NM. Changes in total and individual crocetin esters upon in vitro gastrointestinal digestion of saffron aqueous extracts. J Agric Food Chem. 2013 Jun 5;61(22):5318-27. doi: 10.1021/jf400540y. PubMed PMID: 23654200.
14: Chryssanthi DG, Lamari FN, Georgakopoulos CD, Cordopatis P. A new validated SPE-HPLC method for monitoring crocetin in human plasma--application after saffron tea consumption. J Pharm Biomed Anal. 2011 Jun 1;55(3):563-8. doi: 10.1016/j.jpba.2011.02.018. PubMed PMID: 21398065.
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